Cas no 884855-68-9 (4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one)

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one structure
884855-68-9 structure
Product Name:4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
Numero CAS:884855-68-9
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD10699229
CID:1027737
PubChem ID:16737939
Update Time:2024-10-26

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Bromo-1-methylindolin-2-one
    • 4-bromo-1,3-dihydro-1-methyl-2H-Indol-2-one
    • 4-bromo-1-methyl-3H-indol-2-one
    • 4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
    • 4-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one (ACI)
    • 4-Bromo-1-methyl-1,3-dihydro-2-oxindole
    • DTXSID00587482
    • 4-Bromo-1-methyl-1,3-dihydro-2H-indol-2-one
    • MFCD10699229
    • PB19105
    • J-514567
    • AKOS015835478
    • SCHEMBL745354
    • 4-BROMO-1-METHYL-1,3-DIHYDRO-INDOL-2-ONE
    • 884855-68-9
    • YYTXVBYHPIORNO-UHFFFAOYSA-N
    • CS-0172430
    • SY065502
    • 4-Bromo-1-methyl-2-oxindole
    • DB-077314
    • PS-4779
    • MDL: MFCD10699229
    • Inchi: 1S/C9H8BrNO/c1-11-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3
    • Chiave InChI: YYTXVBYHPIORNO-UHFFFAOYSA-N
    • Sorrisi: O=C1CC2C(=CC=CC=2Br)N1C

Proprietà calcolate

  • Massa esatta: 224.97900
  • Massa monoisotopica: 224.97893g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 207
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 20.3Ų

Proprietà sperimentali

  • PSA: 20.31000
  • LogP: 2.03300

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Dati doganali

  • CODICE SA:2933790090
  • Dati doganali:

    Codice doganale cinese:

    2933790090

    Panoramica:

    293379090 Altri lattami. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:9,0% Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293379090. altri lattami. IVA:17,0%. Tasso di sconto fiscale:9,0%. Tariffa MFN:9,0%. Tariffa generale:20,0%

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM108878-1g
4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
884855-68-9 95%+
1g
$462 2021-08-06
Chemenu
CM108878-5g
4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
884855-68-9 95%+
5g
$1375 2021-08-06
Chemenu
CM108878-1g
4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
884855-68-9 95%+
1g
$*** 2023-03-30
Apollo Scientific
OR30753-250mg
4-Bromo-1-methyl-2-oxindole
884855-68-9
250mg
£156.00 2024-05-25
Apollo Scientific
OR30753-1g
4-Bromo-1-methyl-2-oxindole
884855-68-9
1g
£420.00 2024-05-25
abcr
AB466867-500 mg
4-Bromo-1-methylindolin-2-one; min. 95%
884855-68-9
500mg
€365.00 2023-06-15
Matrix Scientific
069887-1g
4-Bromo-1-methylindolin-2-one, 97%
884855-68-9 97%
1g
$681.00 2023-09-09
Matrix Scientific
069887-5g
4-Bromo-1-methylindolin-2-one, 97%
884855-68-9 97%
5g
$2892.00 2023-09-09
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB06140-5g
4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
884855-68-9 95%
5g
$1200 2023-09-07
Fluorochem
216183-250mg
4-Bromo-1-methylindolin-2-one
884855-68-9 95%
250mg
£218.00 2022-03-01

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Methyl iodide ,  Sodium hydride Solvents: Dimethylformamide ;  cooled; 4 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, rt → reflux; reflux → rt
1.3 Reagents: Sodium hydroxide ;  3 h, rt → reflux
Riferimento
Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives
Zhou, Yao; et al, Journal of Chemical and Pharmaceutical Research, 2013, 5(12), 1024-1028

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
2.1 Reagents: Hydrazine hydrate (1:1) ;  reflux
Riferimento
Organocatalytic Asymmetric Conjugate Addition of 2-Oxindole-3-Carboxylate Esters to 2-Phthalimido Acrylates: Efficient Synthesis of Cγ-tetrasubstituted α-Amino Acid Derivatives
Gao, Juan; et al, Asian Journal of Organic Chemistry, 2014, 3(4), 530-535

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  15 min, 0 °C
1.2 2 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrazine hydrate (1:1) ;  4 h, reflux
Riferimento
Visible light mediated aerobic oxidative hydroxylation of 2-oxindole-3-carboxylate esters: an alternative approach to 3-hydroxy-2-oxindoles
Wang, Jinge; et al, Heterocyclic Communications, 2020, 26(1), 168-175

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: o-Xylene ;  35 min, 135 °C
1.2 1 h, 135 °C
Riferimento
Synthesis of the Bicyclic Welwitindolinone Core via an Alkylation/Cyclization Cascade Reaction
Brailsford, John A.; et al, Organic Letters, 2009, 11(22), 5330-5333

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Xylene ;  15 min, 130 °C
1.2 5 min, 130 °C; 1 h, reflux
1.3 1 h, reflux
Riferimento
Approaches to N-Methylwelwitindolinone C Isothiocyanate: Facile Synthesis of the Tetracyclic Core
Heidebrecht, Richard W. Jr; et al, Organic Letters, 2010, 12(11), 2492-2495

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Xylene ;  5 min, reflux; 1 h, reflux
1.2 reflux; 1 h, reflux
Riferimento
Studies toward welwitindolinones: formal syntheses of N-methylwelwitindolinone C isothiocyanate and related natural products
Fu, Tsung-hao; et al, Tetrahedron, 2013, 69(27-28), 5588-5603

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Acetylacetone ,  Cuprous chloride Solvents: N-Methyl-2-pyrrolidone ;  1 h, 85 °C
Riferimento
An efficient synthesis of 4-bromo-N-substituted oxindoles by an intramolecular copper-catalyzed amidation reaction
van den Hoogenband, Adri; et al, Tetrahedron Letters, 2007, 48(26), 4461-4465

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  40 min, rt
2.1 Reagents: Sodium hydride Solvents: o-Xylene ;  35 min, 135 °C
2.2 1 h, 135 °C
Riferimento
Synthesis of the Bicyclic Welwitindolinone Core via an Alkylation/Cyclization Cascade Reaction
Brailsford, John A.; et al, Organic Letters, 2009, 11(22), 5330-5333

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 15 min, 0 °C
1.2 0 °C; 30 min, 0 °C; rt
2.1 Reagents: Hydrazine hydrate (1:1) ;  rt → 130 °C; 3 h, 130 °C
Riferimento
3-Carboxamide oxindoles as 1,3-C,N-bisnucleophiles for the highly diastereoselective synthesis of CF3-containing spiro-δ-lactam oxindoles featuring acyl at the ortho-position of spiro carbon atom
Zhao, Hongcai; et al, Tetrahedron Letters, 2021, 83,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt; 12 h, rt → 80 °C
1.2 Solvents: Water ;  cooled
2.1 Reagents: Hydrazine hydrate (1:1) ;  100 °C
Riferimento
Acylation of oxindoles using methyl/phenyl esters via the mixed Claisen condensation-an access to 3-alkylideneoxindoles
Sreedharan, Ramdas; et al, Organic & Biomolecular Chemistry, 2020, 18(20), 3843-3847

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid ,  Sodium sulfate Solvents: Water ;  5 min, rt
1.2 15 min, rt; 2 h, 90 °C; 90 °C → rt
1.3 Reagents: Sulfuric acid ;  50 °C; 30 min, 65 °C; 65 °C → rt
1.4 Solvents: Water ;  30 min, cooled
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 4 h, rt
3.1 Reagents: Methyl iodide ,  Sodium hydride Solvents: Dimethylformamide ;  cooled; 4 h, rt
3.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, rt → reflux; reflux → rt
3.3 Reagents: Sodium hydroxide ;  3 h, rt → reflux
Riferimento
Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives
Zhou, Yao; et al, Journal of Chemical and Pharmaceutical Research, 2013, 5(12), 1024-1028

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sulfuric acid ;  50 °C; 30 min, 65 °C; 65 °C → rt
1.2 Solvents: Water ;  30 min, cooled
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 4 h, rt
3.1 Reagents: Methyl iodide ,  Sodium hydride Solvents: Dimethylformamide ;  cooled; 4 h, rt
3.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, rt → reflux; reflux → rt
3.3 Reagents: Sodium hydroxide ;  3 h, rt → reflux
Riferimento
Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives
Zhou, Yao; et al, Journal of Chemical and Pharmaceutical Research, 2013, 5(12), 1024-1028

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide ,  Triisopropyl borate Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 Reagents: Hydrochloric acid
1.3 Reagents: Sodium bicarbonate ,  Sodium hydroxide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  20 min, 8 °C
1.4 Reagents: Sodium bisulfite
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  40 min, rt
3.1 Reagents: Sodium hydride Solvents: o-Xylene ;  35 min, 135 °C
3.2 1 h, 135 °C
Riferimento
Synthesis of the Bicyclic Welwitindolinone Core via an Alkylation/Cyclization Cascade Reaction
Brailsford, John A.; et al, Organic Letters, 2009, 11(22), 5330-5333

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Raw materials

4-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Preparation Products

Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd